molecular formula C17H27N3O7 B12754904 (E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one CAS No. 131028-15-4

(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one

Cat. No.: B12754904
CAS No.: 131028-15-4
M. Wt: 385.4 g/mol
InChI Key: PPJCSRDGHYKUGY-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidin-2-one ring, the introduction of the piperazin-1-yl group, and the final coupling with (E)-but-2-enedioic acid. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

131028-15-4

Molecular Formula

C17H27N3O7

Molecular Weight

385.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one

InChI

InChI=1S/C13H23N3O3.C4H4O4/c1-19-10-9-14-5-7-15(8-6-14)13(18)11-16-4-2-3-12(16)17;5-3(6)1-2-4(7)8/h2-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

PPJCSRDGHYKUGY-WLHGVMLRSA-N

Isomeric SMILES

COCCN1CCN(CC1)C(=O)CN2CCCC2=O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COCCN1CCN(CC1)C(=O)CN2CCCC2=O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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